3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid 3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 612047-63-9
VCID: VC2006399
InChI: InChI=1S/C15H17NO3/c1-2-19-14-8-7-11(13(16)9-15(17)18)10-5-3-4-6-12(10)14/h3-8,13H,2,9,16H2,1H3,(H,17,18)
SMILES: CCOC1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N
Molecular Formula: C15H17NO3
Molecular Weight: 259.3 g/mol

3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid

CAS No.: 612047-63-9

Cat. No.: VC2006399

Molecular Formula: C15H17NO3

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid - 612047-63-9

Specification

CAS No. 612047-63-9
Molecular Formula C15H17NO3
Molecular Weight 259.3 g/mol
IUPAC Name 3-amino-3-(4-ethoxynaphthalen-1-yl)propanoic acid
Standard InChI InChI=1S/C15H17NO3/c1-2-19-14-8-7-11(13(16)9-15(17)18)10-5-3-4-6-12(10)14/h3-8,13H,2,9,16H2,1H3,(H,17,18)
Standard InChI Key RAUZHNFVXCYZRQ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N
Canonical SMILES CCOC1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid is a synthetic amino acid derivative featuring a naphthalene core substituted with an ethoxy group and an amino acid moiety. The compound's key identifiers and structural details are presented in Table 1.

Table 1. Chemical Identity of 3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid

ParameterInformation
IUPAC Name3-amino-3-(4-ethoxynaphthalen-1-yl)propanoic acid
CAS Registry Number612047-63-9
Molecular FormulaC₁₅H₁₇NO₃
Molecular Weight259.3 g/mol
Standard InChIInChI=1S/C15H17NO3/c1-2-19-14-8-7-11(13(16)9-15(17)18)10-5-3-4-6-12(10)14/h3-8,13H,2,9,16H2,1H3,(H,17,18)
Standard InChIKeyRAUZHNFVXCYZRQ-UHFFFAOYSA-N
SMILESCCOC1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N

The structure of 3-amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid consists of a naphthalene ring system with an ethoxy group at the 4-position and an amino acid moiety (3-amino-3-propanoic acid) at the 1-position. This structural arrangement contributes to the compound's unique chemical properties and potential biological activities.

Physicochemical Properties

Physical State and Appearance

3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid is typically observed as a solid at room temperature, consistent with the physical states of structurally related compounds such as 3-amino-3-naphthalen-1-yl-propionic acid, which is reported as a solid .

Spectroscopic Properties

The compound's structure suggests characteristic spectroscopic patterns that would be valuable for identification and purity assessment. The naphthalene core typically exhibits distinctive ultraviolet absorption patterns, while the amino and carboxylic acid functional groups contribute to characteristic infrared absorption bands.

Structural Analogs and Related Compounds

Several structural analogs of 3-amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid have been reported in the scientific literature and chemical databases. Understanding these analogs provides valuable context for predicting properties and potential applications of the title compound.

Naphthalene-Based Analogs

The closest structural analogs include:

  • 3-Amino-3-(naphthalen-1-yl)propanoic acid (CAS: 100393-41-7) - This compound lacks the ethoxy substituent at the 4-position of the naphthalene ring .

  • (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid (CAS: 275826-46-5) - This is the enantiomerically pure S-isomer of the above compound, suggesting potential stereoisomers of the title compound may also exist .

  • 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid - This analog contains a methoxy group instead of an ethoxy group at the 4-position of the naphthalene ring .

Table 2. Comparison of 3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acidC₁₅H₁₇NO₃259.3 g/molReference compound
3-Amino-3-(naphthalen-1-yl)propanoic acidC₁₃H₁₃NO₂215.25 g/molLacks ethoxy group
3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acidC₁₄H₁₅NO₃245.27 g/molContains methoxy instead of ethoxy
3-Amino-3-(4-ethoxyphenyl)propanoic acidC₁₁H₁₅NO₃209.24 g/molContains phenyl instead of naphthalene

Phenyl-Based Analogs

3-Amino-3-(4-ethoxyphenyl)propanoic acid (CAS: 38499-22-8) represents another significant analog where the naphthalene core is replaced with a simpler phenyl ring while maintaining the ethoxy substituent and amino acid moiety .

Synthesis and Chemical Reactivity

Chemical Reactivity

The compound features several reactive functional groups:

  • The amino group can participate in condensation reactions with aldehydes, ketones, and carboxylic acid derivatives.

  • The carboxylic acid moiety can form esters, amides, and other carboxylic acid derivatives.

  • The aromatic naphthalene core can potentially undergo electrophilic aromatic substitution reactions, although the reactivity would be influenced by the existing substituents.

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) of 3-amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid and its analogs provides insights into how structural modifications might influence biological activity and physicochemical properties.

Effect of Naphthalene Substitution

The positioning of the ethoxy group at the 4-position of the naphthalene ring likely influences:

  • Lipophilicity and membrane permeability

  • Electronic properties of the aromatic system

  • Steric considerations in potential binding interactions

Role of the Amino Acid Moiety

The 3-amino-3-propanoic acid moiety contains both a basic amino group and an acidic carboxylic acid group, contributing to:

  • Amphoteric behavior typical of amino acids

  • Potential for ionization-dependent solubility

  • Capability for hydrogen bonding and ionic interactions

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